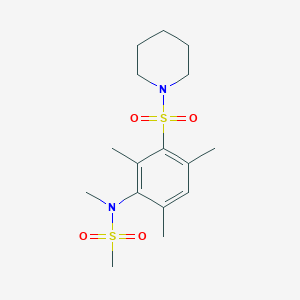

![molecular formula C20H17N5O B2746584 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea CAS No. 862811-91-4](/img/structure/B2746584.png)

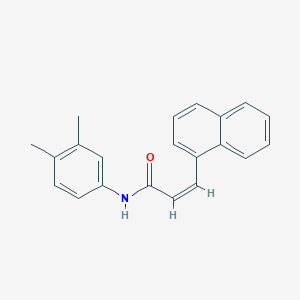

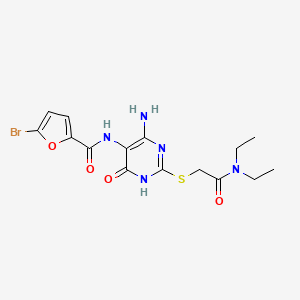

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea” is a derivative of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidine is a heterocyclic compound that has received significant attention in the synthetic chemistry community .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . It is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been involved in various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications

Anticancer Agents

The imidazo[1,2-a]pyridine core, which is structurally similar to the imidazo[1,2-a]pyrimidine moiety in the compound, has been utilized in the development of covalent anticancer agents. These compounds have shown promise in targeting specific cancer mutations, such as KRAS G12C, and have been evaluated for their efficacy in treating intractable cancers .

Breast Cancer Treatment

Derivatives of imidazo[1,2-a]pyridine have been synthesized and tested against breast cancer cells. Some of these derivatives have shown significant antiproliferative potential, indicating the usefulness of this scaffold in developing effective treatments for breast cancer .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have applications in materials science, particularly in the development of optoelectronic devices. Their luminescent properties make them suitable for use in various technological applications, including sensors and emitters for confocal microscopy and imaging .

Antiviral Research

Compounds based on the extended aromatic system of imidazo[1,2-a]pyridine have been synthesized and tested for their ability to suppress viral replication. This indicates potential applications in antiviral research, where such compounds could be used to develop treatments for DNA and RNA viruses .

Pharmaceutical Industry

The imidazo[1,2-a]pyridine core is increasingly important in the pharmaceutical industry due to its wide range of pharmacological activities. It has been incorporated into drugs with various therapeutic uses, such as hypnotics, analgesics, anti-osteoporosis medications, sedatives, and antiulcer drugs .

Sensor Technology

Due to their luminescent properties, imidazo[1,2-a]pyridine derivatives are also being explored for use in sensor technology. They can be used to develop sensors that detect specific biological or chemical substances .

Confocal Microscopy

The luminescent nature of these compounds makes them suitable for use as emitters in confocal microscopy. This allows for enhanced imaging capabilities in biological research .

Drug Discovery

The unique role of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry is being leveraged for drug discovery. Its broad range of biological and pharmacological activities supports the development of new pharmaceutical agents .

Future Directions

The imidazo[1,2-a]pyrimidine nucleus is present in many biologically active compounds, and derivatives based thereon have been found to possess a wide range of activities . This suggests that “1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea” and its derivatives could be further explored for their potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is the KRAS G12C . KRAS is a gene that acts as an on/off switch in cell signaling and is often mutated in various types of cancer . The G12C mutation specifically has been associated with several types of cancer, including lung and colorectal cancers .

Mode of Action

The compound interacts with its target through a process known as covalent bonding . This involves the compound forming a strong, irreversible bond with the KRAS G12C protein, thereby inhibiting its function . This inhibition can lead to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The compound’s interaction with the KRAS G12C protein affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is involved in cell division and survival, and its disruption can lead to the death of cancer cells .

Pharmacokinetics

The metabolism and excretion of these compounds can vary, but they are generally metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action is a decrease in the proliferation of cancer cells . By inhibiting the function of the KRAS G12C protein, the compound disrupts critical cell signaling pathways, leading to the death of cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or salts, can also impact the compound’s efficacy .

properties

IUPAC Name |

1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c1-14-8-9-15(18-13-25-11-5-10-21-19(25)23-18)12-17(14)24-20(26)22-16-6-3-2-4-7-16/h2-13H,1H3,(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVDSIMRBKLUMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

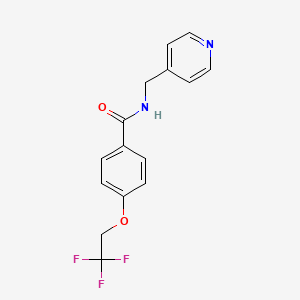

![1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2746514.png)

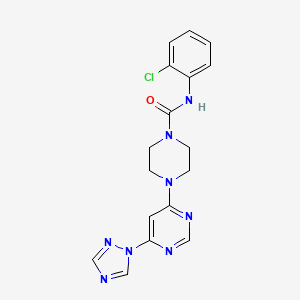

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746516.png)